2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid
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Overview
Description
2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a pyridine ring attached to a phenylacetic acid moiety through a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid typically involves the reaction of 4-hydroxyphenylacetic acid with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the methoxy linkage .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid involves its interaction with specific molecular targets. The pyridine ring allows the compound to diffuse easily into cells due to its lipophilicity. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Pyridin-4-ylmethoxy)phenyl]acetic acid: Similar structure but with the pyridine ring attached at the 4-position.
2-(Pyridin-2-yl)acetic acid: Lacks the methoxy linker.
4-(Pyridin-2-ylmethoxy)benzoic acid: Contains a benzoic acid moiety instead of phenylacetic acid.
Uniqueness
2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)9-11-4-6-13(7-5-11)18-10-12-3-1-2-8-15-12/h1-8H,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVVCMQQQFYMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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